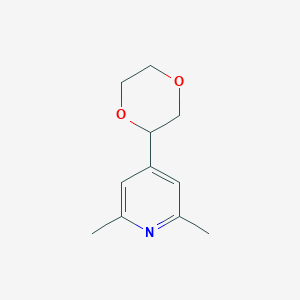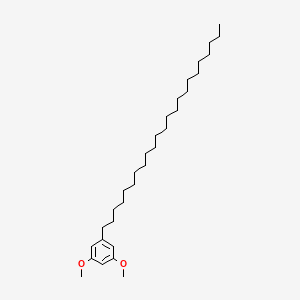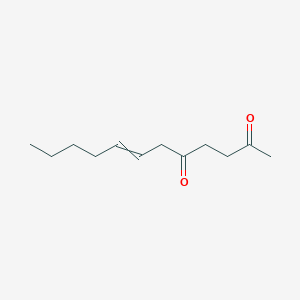
Dodec-7-ene-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodec-7-ene-2,5-dione is an organic compound with the molecular formula C12H20O2 It is characterized by a twelve-carbon chain with a double bond at the seventh position and two ketone groups at the second and fifth positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dodec-7-ene-2,5-dione can be synthesized through several methods. One common approach involves the aldol condensation of heptanal with acetone, followed by dehydration to form the double bond. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ketone groups are replaced by other functional groups. Reagents such as Grignard reagents or organolithium compounds are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Grignard reagents, organolithium compounds, typically under anhydrous conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
Dodec-7-ene-2,5-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones and alkenes.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: this compound is used in the production of polymers and other materials due to its reactive functional groups.
Wirkmechanismus
The mechanism by which Dodec-7-ene-2,5-dione exerts its effects depends on the specific reactions it undergoes. In oxidation reactions, the double bond and ketone groups are key sites for interaction with oxidizing agents. In reduction reactions, the ketone groups are reduced to alcohols or alkanes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Dodec-5-ene-2,5-dione: Similar structure but with the double bond at the fifth position.
Dodec-7-ene-3,6-dione: Similar structure but with ketone groups at the third and sixth positions.
Dodec-7-ene-2,4-dione: Similar structure but with ketone groups at the second and fourth positions.
Uniqueness: Dodec-7-ene-2,5-dione is unique due to the specific positioning of its double bond and ketone groups, which confer distinct reactivity and properties. This makes it particularly valuable in certain synthetic applications where these functional groups are required in specific positions.
Eigenschaften
CAS-Nummer |
113810-81-4 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
dodec-7-ene-2,5-dione |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-12(14)10-9-11(2)13/h6-7H,3-5,8-10H2,1-2H3 |
InChI-Schlüssel |
FQKVLBWYRHBCTQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCC(=O)CCC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


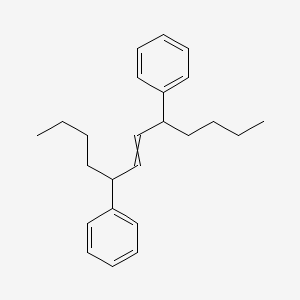


silane](/img/structure/B14291945.png)
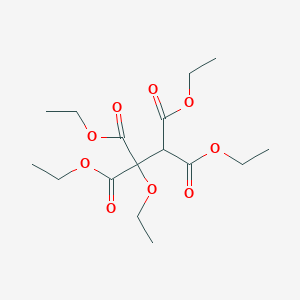
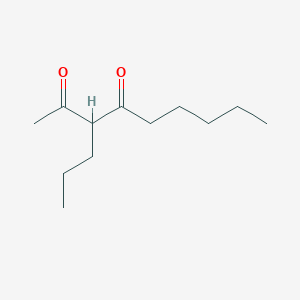

![1-Phenyl-1H-naphtho[2,1-b]pyran](/img/structure/B14291960.png)
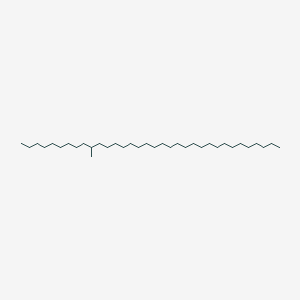
![Phenyl bis[2-(1-phenylethyl)phenyl] phosphate](/img/structure/B14291976.png)
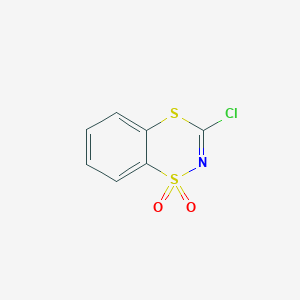
![2-{Bis[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14291983.png)
